3-Bromopicolinoyl chloride
Description
Position of 3-Bromopicolinoyl Chloride as a Strategic Building Block
This compound, also known as 3-bromo-2-pyridinecarbonyl chloride, is a bifunctional reagent that serves as a cornerstone in the synthesis of a variety of heterocyclic compounds. The molecule consists of a pyridine (B92270) ring substituted at the 3-position with a bromine atom and at the 2-position with an acyl chloride group. This specific arrangement of functional groups allows for sequential or selective reactions, positioning it as a strategic precursor for introducing the 3-bromopicolinoyl moiety into larger, more complex structures.
The acyl chloride function is highly electrophilic and reacts readily with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form corresponding esters, amides, and ketones. The bromine atom on the pyridine ring is less reactive but can participate in various cross-coupling reactions, such as those catalyzed by palladium, enabling the formation of carbon-carbon or carbon-heteroatom bonds. scholaris.ca This dual reactivity is instrumental in synthetic pathways that require the assembly of intricate molecular frameworks, particularly in the development of novel heterocyclic systems. scholaris.ca
Overview of Research Landscape and Synthetic Utility
The primary route for the preparation of this compound involves the treatment of its corresponding carboxylic acid, 3-bromopicolinic acid, with a chlorinating agent. prepchem.com A common and effective method is refluxing 3-bromopicolinic acid with thionyl chloride. prepchem.comgoogle.com
The synthetic utility of this compound is demonstrated in its application as a key intermediate in multi-step syntheses. For instance, it has been utilized in the synthesis of N-allyl carboxamides, which are precursors for palladium-catalyzed reactions to generate complex heterocycles like dihydroisoquinolinones. scholaris.ca In this context, the chloride reacts with an amine to form an amide bond, setting the stage for subsequent intramolecular cyclization reactions. scholaris.ca
Furthermore, this compound serves as a direct precursor to other useful synthetic intermediates. It can be reacted with alcohols, such as methanol, to produce esters like Methyl 3-bromopicolinate. chemsrc.com It is also employed in the synthesis of oxazoline (B21484) derivatives, such as 3-bromo-2-(4,4-dimethyl-2-oxazolinyl)pyridine. prepchem.com These applications highlight the compound's role in facilitating access to diverse chemical scaffolds.
Compound Data
The following tables provide a summary of the chemical properties of this compound and an overview of its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₃BrClNO | chembk.com |
| Molar Mass | 220.45 g/mol | chembk.com |
| CAS Number | 1049093-85-7 | guidechem.com |
| Predicted Density | 1.760 g/cm³ | chembk.com |
| Predicted Boiling Point | 248.9 °C | chembk.com |
| Predicted pKa | -2.10 | chembk.com |
Table 2: Synthetic Applications of this compound
| Reaction Type | Product Class | Example | Reference |
|---|---|---|---|
| Amidation | N-Allyl Carboxamides | Precursors for Dihydroisoquinolinones | scholaris.ca |
| Esterification | Esters | Methyl 3-bromopicolinate | chemsrc.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H3BrClNO |
|---|---|
Molecular Weight |
220.45 g/mol |
IUPAC Name |
3-bromopyridine-2-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H |
InChI Key |
LBMROEDIZOBMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)Cl)Br |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of 3 Bromopicolinoyl Chloride
Precursor-Based Synthesis of 3-Bromopicolinoyl Chloride
The primary and most direct method for the synthesis of this compound is through the chemical modification of its corresponding carboxylic acid precursor, 3-bromopicolinic acid. This transformation targets the carboxylic acid functional group, converting it into a more reactive acyl chloride.
Conversion of 3-Bromopicolinic Acid to the Acyl Chloride Moiety
The synthesis of this compound is achieved by the conversion of the carboxyl group (-COOH) of 3-bromopicolinic acid into an acyl chloride moiety (-COCl). This is a standard type of organic transformation that involves substituting the hydroxyl (-OH) part of the carboxyl group with a chloride atom. The resulting acyl chloride is significantly more electrophilic and serves as a versatile intermediate in further organic synthesis. This conversion requires the use of specific chlorinating agents that activate the carboxylic acid and facilitate the nucleophilic attack by a chloride ion.
Acyl Chloride Formation Utilizing Activating Agents
The conversion of carboxylic acids to acyl chlorides is an energetically unfavorable, or "uphill," reaction. csbsju.edu To overcome this, highly reactive chlorinating agents are used. These reagents, such as oxalyl chloride and thionyl chloride, are themselves high-energy compounds that react with the carboxylic acid in a process that provides the energy needed to drive the desired transformation. csbsju.edu The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Oxalyl chloride is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its effectiveness under mild conditions. masterorganicchemistry.comcommonorganicchemistry.com The reaction mechanism involves the carboxylic acid attacking the oxalyl chloride, leading to a cascade reaction that liberates carbon dioxide (CO2) and carbon monoxide (CO) gas, which drives the reaction to completion. csbsju.edu This process typically involves stirring the 3-bromopicolinic acid with oxalyl chloride in a suitable solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. commonorganicchemistry.com
Several reagents are capable of converting carboxylic acids to their corresponding acyl chlorides. masterorganicchemistry.comgoogle.com Thionyl chloride (SOCl₂) is one of the most common and effective reagents for this purpose. masterorganicchemistry.comcommonorganicchemistry.com The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which helps to drive the reaction forward. masterorganicchemistry.com
Other notable chlorinating agents include phosphorus chlorides, such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅). masterorganicchemistry.comgoogle.com These reagents are also effective but may require different reaction conditions and workup procedures compared to thionyl chloride or oxalyl chloride.
| Reagent | Chemical Formula | Common Byproducts |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl |
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
Optimized Reaction Conditions for this compound Formation
The efficient synthesis of this compound depends on carefully controlled reaction conditions. Factors such as the choice of solvent, reaction temperature, and the stoichiometry of the reagents play a crucial role in maximizing the yield and purity of the final product.
Solvent Systems and Reaction Environment Control
The selection of an appropriate solvent is critical for the successful synthesis of this compound. The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product.
With Thionyl Chloride : Reactions are often carried out by stirring the carboxylic acid in neat (without a solvent) thionyl chloride at reflux temperature. commonorganicchemistry.com Alternatively, inert organic solvents such as benzene or carbon tetrachloride can be used. google.com The reaction proceeds rapidly at slightly elevated temperatures, typically in the range of 50-90°C. google.com General temperature parameters for reactions with thionyl chloride can range from 0 to 100°C, with a preferred range of 20 to 80°C. google.com Using an excess of thionyl chloride, for instance a 5- to 10-molar excess, can lead to higher yields. google.com
With Oxalyl Chloride : Dichloromethane (DCM) is a commonly used solvent for reactions involving oxalyl chloride. commonorganicchemistry.com These reactions are often performed at room temperature. commonorganicchemistry.com
The reaction environment should be kept anhydrous (free from water), as both the chlorinating agents and the resulting this compound can react violently with water. orgsyn.org
| Parameter | Condition with Thionyl Chloride | Condition with Oxalyl Chloride |
| Solvent | Neat (no solvent), Dichloromethane, Benzene, Carbon Tetrachloride | Dichloromethane |
| Temperature | 20-80°C (preferred), up to reflux | Room Temperature |
| Catalyst | Not typically required | Catalytic N,N-dimethylformamide (DMF) |
| Stoichiometry | Excess thionyl chloride often used | Typically near stoichiometric |
Temperature and Temporal Parameters for Enhanced Conversion
When employing thionyl chloride, the reaction generally requires elevated temperatures to proceed at a practical rate. A common approach involves heating the reaction mixture to reflux. For instance, in the synthesis of nicotinoyl chloride from nicotinic acid, a structurally similar compound, the mixture is typically refluxed for a period of 2 to 3 hours to ensure complete conversion. The reflux temperature is contingent on the solvent used, if any, or the boiling point of thionyl chloride itself (76 °C). Shorter reaction times may lead to incomplete conversion, leaving unreacted starting material, which can complicate purification. Conversely, excessively long reaction times at elevated temperatures can promote the formation of degradation byproducts, potentially leading to a darker-colored product and lower purity. The progress of the reaction can be monitored by observing the cessation of gas evolution (SO₂ and HCl).
In contrast, reactions with oxalyl chloride are often conducted at or below room temperature. The high reactivity of oxalyl chloride, especially in the presence of a catalyst such as N,N-dimethylformamide (DMF), allows for milder reaction conditions. Typically, the reaction is initiated at 0 °C (ice bath) and then allowed to warm to room temperature, with a total reaction time of 1 to 2 hours. The lower temperature profile minimizes the risk of side reactions and degradation, often resulting in a cleaner product. For example, a general procedure for the synthesis of an acid chloride using oxalyl chloride involves stirring the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane (DCM) at room temperature for 1.5 hours.
The optimal combination of temperature and time for the synthesis of this compound will therefore be a balance between achieving a high conversion rate and minimizing the formation of impurities. The selection of the chlorinating agent is a primary determinant of the reaction conditions.
To illustrate the impact of these parameters, the following tables provide representative data based on findings for analogous picolinoyl chloride syntheses.
Table 1: Representative Temperature and Temporal Parameters for Picolinoyl Chloride Synthesis
| Chlorinating Agent | Substrate | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |
| Thionyl Chloride | Nicotinic Acid | Reflux (~76) | 2 - 3 | 85 - 95 |
| Thionyl Chloride | Picolinic Acid | Reflux (in Toluene) | 2 | > 90 |
| Oxalyl Chloride | General Carboxylic Acid | 0 to Room Temp | 1 - 2 | > 90 |
Reactivity Profiles and Mechanistic Investigations of 3 Bromopicolinoyl Chloride
Nucleophilic Acyl Substitution Reactions Initiated by 3-Bromopicolinoyl Chloride
The acyl chloride functional group is the most reactive of the carboxylic acid derivatives towards nucleophilic attack. The electron-withdrawing nature of both the adjacent heterocyclic nitrogen and the chlorine atom polarizes the carbonyl carbon, rendering it highly electrophilic. Reactions typically proceed via a tetrahedral addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond. chemistrysteps.com
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of 3-bromopicolinamide derivatives. This transformation is a cornerstone of its synthetic utility, as the resulting amides are common structural motifs in pharmaceuticals and agrochemicals. The reaction is typically rapid and exothermic.
This compound readily condenses with a wide array of amine nucleophiles. Aliphatic primary amines, such as cyclopropylmethylamine, react efficiently to form the corresponding N-alkyl amides, for instance, 3-bromo-N-(cyclopropylmethyl)picolinamide. chiralen.combldpharm.com Aromatic amines, or anilines, also serve as competent nucleophiles, yielding N-aryl amides. The nucleophilicity of the aniline can be modulated by substituents on the aromatic ring; electron-donating groups enhance reactivity, while strong electron-withdrawing groups can diminish it. hud.ac.uk
| Reactant 1 | Amine Substrate | Product |
| This compound | Cyclopropylmethylamine | 3-Bromo-N-(cyclopropylmethyl)picolinamide |
| This compound | Aniline | 3-Bromo-N-phenylpicolinamide |
| This compound | 4-Methoxyaniline | 3-Bromo-N-(4-methoxyphenyl)picolinamide |
Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are primarily designed to activate carboxylic acids for amide bond formation. wikipedia.orgmychemblog.com They function by converting the relatively unreactive carboxylic acid into a highly activated OAt-active ester, which is then susceptible to nucleophilic attack by an amine. wikipedia.orgchemicalbook.com
The use of such reagents is generally redundant for an acyl chloride because the acyl chloride is already a highly activated species. fishersci.co.uk Therefore, HATU-mediated strategies are not typically employed with this compound itself but rather with its parent carboxylic acid, 3-bromopicolinic acid. The process involves the reaction of the carboxylic acid with HATU in the presence of a non-nucleophilic base to form the active ester, which then reacts with the desired amine. commonorganicchemistry.com
In the reaction between this compound and an amine, one equivalent of hydrogen chloride (HCl) is produced as a byproduct. fishersci.co.uk This acid can protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction. To prevent this, an acid scavenger, typically a tertiary amine base, is added. chemistrysteps.com
Commonly used bases include triethylamine (TEA) and the more sterically hindered N,N-diisopropylethylamine (DIPEA or Hünig's base). hud.ac.uk These bases readily react with the generated HCl to form an innocuous ammonium chloride salt, thereby allowing the amidation reaction to proceed to completion. The choice of base can be crucial; sterically hindered bases like DIPEA are often preferred as they are less likely to act as competing nucleophiles and attack the acyl chloride themselves.
Beyond amines, the electrophilic nature of this compound allows it to react with a variety of other nucleophiles. These reactions expand its synthetic utility for creating other functional groups, such as esters and thioesters.
Alcohols: In the presence of a base like pyridine (B92270) or triethylamine, alcohols react with this compound to form the corresponding esters. The mechanism is analogous to amide formation, involving nucleophilic attack by the alcohol's hydroxyl group on the carbonyl carbon. chemistrysteps.comchemguide.co.uk
Thiols: Thiols are potent nucleophiles and react readily with acyl chlorides to yield thioesters. chemistrysteps.com The reaction can be performed under similar conditions to those for alcohols, often utilizing a base to scavenge the HCl byproduct. The conjugate bases of thiols, thiolates, are even more reactive. nih.govnih.gov
| Nucleophile | Reagent Class | Product Class |
| Methanol | Alcohol | Ester (Methyl 3-bromopicolinate) |
| Ethanol | Alcohol | Ester (Ethyl 3-bromopicolinate) |
| Ethanethiol | Thiol | Thioester (S-Ethyl 3-bromopicolinethioate) |
Amide Bond Formation via Amine Coupling Reactions
Transition Metal-Catalyzed Transformations Involving this compound
The C(sp²)–Br bond at the 3-position of the pyridine ring is a key site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, allowing for significant elaboration of the molecular scaffold. Palladium-catalyzed reactions are particularly prominent in this context. researchgate.net It is often advantageous to first perform the nucleophilic acyl substitution and then carry out the cross-coupling on the resulting amide, as amides are generally stable to these reaction conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming new C-C bonds, enabling the synthesis of biaryl and aryl-alkenyl structures. organic-chemistry.org
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene under palladium catalysis in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation is highly effective for synthesizing substituted alkenes and is often stereoselective, favoring the trans isomer. youtube.com The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. libretexts.org
Sonogashira Coupling: This cross-coupling reaction joins the aryl bromide with a terminal alkyne. scirp.orgsemanticscholar.org The reaction is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base, such as an amine. scirp.orgresearchgate.net It is a premier method for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis. soton.ac.uk
| Reaction Name | Coupling Partner | Bond Formed | Typical Product Type |
| Suzuki-Miyaura Coupling | Phenylboronic acid | C(sp²)-C(sp²) | 3-Phenylpicolinoyl derivative |
| Heck-Mizoroki Reaction | Styrene | C(sp²)-C(sp²) | 3-Styrylpicolinoyl derivative |
| Sonogashira Coupling | Phenylacetylene | C(sp²)-C(sp) | 3-(Phenylethynyl)picolinoyl derivative |
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, which possesses both a reactive acyl chloride and an aryl bromide moiety, these methodologies could theoretically offer pathways to complex molecular architectures. However, the high reactivity of the acyl chloride group presents a significant challenge, as it can compete with or be sensitive to the conditions required for cross-coupling at the C-Br bond.
Suzuki Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.govnih.gov
While the Suzuki reaction is widely used for aryl bromides, specific studies detailing the direct use of this compound as a substrate are not readily found in surveyed literature. The primary challenge is the hydrolytic and nucleophilic sensitivity of the acyl chloride functional group, which may not be compatible with the basic, often aqueous, conditions of the Suzuki coupling. organic-chemistry.orglibretexts.org The base required to activate the boronic acid for transmetalation could readily react with the acyl chloride, leading to hydrolysis, amidation (if an amine solvent or additive is present), or other side reactions.
In principle, a Suzuki coupling of this compound with an arylboronic acid would be expected to yield a 3-aroylpicolinoyl chloride derivative. A hypothetical reaction is shown below:
Hypothetical Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-picolinoyl chloride |
To circumvent the reactivity of the acyl chloride, a more common synthetic strategy involves performing the Suzuki coupling on the more stable 3-bromopicolinic acid, followed by conversion of the resulting biaryl carboxylic acid to the acyl chloride in a subsequent step.
Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.govrug.nl This reaction has become a vital method for synthesizing arylamines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. hkbu.edu.hk
Direct application of Buchwald-Hartwig amination to this compound is complicated by the presence of two electrophilic sites: the C-Br bond and the acyl chloride carbonyl carbon. The amine nucleophile could react at either site. Reaction at the acyl chloride to form an amide is typically a rapid, uncatalyzed process that would likely outcompete any palladium-catalyzed C-N coupling at the C-Br position.
Therefore, there is a lack of specific research findings for the direct Buchwald-Hartwig amination on the C-Br bond of this compound. A synthetic chemist would almost certainly opt to first react the acyl chloride with a desired amine to form a stable 3-bromopicolinamide, and then subject this intermediate to the Buchwald-Hartwig conditions to form the desired 3-aminopicolinamide product.
Hypothetical Competing Reactions in Buchwald-Hartwig Amination
| Reaction Pathway | Substrates | Conditions | Outcome |
|---|---|---|---|
| Desired (Cross-Coupling) | This compound + Amine | Pd Catalyst, Base | Formation of a 3-amino-picolinoyl chloride derivative (unlikely). |
| Competing (Acylation) | this compound + Amine | Uncatalyzed | Rapid formation of the corresponding 3-bromopicolinamide. |
Exploration of Other Metal-Catalyzed Pathways
Beyond palladium, other transition metals like copper and rhodium are known to catalyze a variety of cross-coupling and annulation reactions.
Copper-catalyzed reactions , such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds. longdom.org While generally requiring harsher conditions than palladium-catalyzed reactions, modern ligand development has enabled milder copper-catalyzed aminations of aryl halides. However, as with the Buchwald-Hartwig reaction, the high reactivity of the acyl chloride in this compound makes it an unsuitable substrate for direct C-N coupling under these conditions, as acylation of the amine would be the predominant reaction.
Rhodium-catalyzed reactions are often employed for C-H activation and annulation processes. researchgate.net While there are examples of rhodium-catalyzed reactions involving acyl chlorides, these typically involve the acyl chloride participating in the reaction, for instance, through decarbonylation or addition to an unsaturated bond. Specific studies on rhodium-catalyzed cross-coupling at the C-Br bond of this compound are not documented in the available literature.
Intramolecular Cyclization and Annulation Chemistry of this compound Derived Intermediates
The true synthetic utility of this compound is often realized through its derivatives, which can be designed to undergo intramolecular cyclization to form complex fused heterocyclic systems. beilstein-journals.orgnih.gov The acyl chloride is typically reacted first with a binucleophile to create a flexible intermediate poised for a subsequent ring-closing reaction.
Synthesis of Fused Heterocyclic Architectures
Intermediates derived from this compound are valuable precursors for fused heterocyclic structures. For example, reacting the acyl chloride with an ortho-substituted aniline or aminothiophenol would produce an amide or thioamide. This intermediate could then undergo an intramolecular cyclization, such as a palladium-catalyzed C-N or C-S bond formation, to construct a tricyclic system.
A representative, though hypothetical, synthetic sequence could involve the reaction of this compound with 2-aminophenol to yield an amide intermediate. This intermediate could then potentially be cyclized via an intramolecular Ullmann-type or Buchwald-Hartwig-type reaction to form a fused dibenzoxazepine derivative. The success of such a cyclization would depend heavily on factors like ring strain and the specific catalytic conditions employed.
Role of the Tert-Amino Effect in Cyclization Mechanisms
The "tert-amino effect" is a specific type of intramolecular cyclization involving an ortho-substituted N,N-dialkylaniline. researchgate.net The reaction typically involves a 1,5-hydride shift from an N-alkyl group to an ortho-unsaturated substituent, followed by cyclization of the resulting enamine/iminium intermediate.
To utilize this effect with this compound, one would first need to synthesize a suitable precursor. This would involve a two-step process:
A Buchwald-Hartwig or Ullmann reaction on 3-bromopicolinic acid (or its ester) with an ortho-vinyl N,N-dialkylaniline.
Conversion of the resulting carboxylic acid to the acyl chloride.
Alternatively, one could first prepare a 3-(N,N-dialkylamino)picolinoyl chloride derivative. If this derivative contained an appropriate ortho-substituent on the pyridine ring capable of accepting a hydride, a tert-amino effect cyclization could be envisioned. For example, if the 2-position of the pyridine ring were functionalized with a vinyl group, an intermediate formed by reacting 3-(dialkylamino)picolinoyl chloride with a suitable nucleophile might undergo cyclization. However, the synthesis of such a highly functionalized starting material would be complex, and no specific examples involving derivatives of this compound are documented in the surveyed scientific literature. The mechanism generally involves the formation of five- or six-membered rings through ring closure between an ortho-substituent and the tertiary nitrogen atom or one of its α-methylene groups. researchgate.net
Strategic Applications of 3 Bromopicolinoyl Chloride in Complex Molecule Synthesis
Construction of Advanced Heterocyclic Scaffolds
The unique electronic and steric properties of 3-Bromopicolinoyl chloride make it a valuable reagent for the synthesis of complex heterocyclic structures. Its pyridine (B92270) ring can be incorporated into larger, fused systems, while the bromo-substituent provides a handle for subsequent cross-coupling reactions to build molecular complexity.
Pyridine-Fused Systems and Derivatives
This compound is instrumental in the synthesis of substituted diaminopyridine systems, which are core components of larger, biologically active molecules. A key synthetic application involves a HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated amide coupling reaction.
In a notable example, this compound is reacted with an aminopyridine, such as 5-chloro-2-(trifluoromethyl)pyridin-3-amine, to form a picolinamide (B142947) intermediate. This reaction establishes a critical amide bond, linking the two pyridine-based fragments. The resulting molecule contains both the original bromopicolinoyl moiety and the substituted pyridine, setting the stage for further elaboration into more complex pyridine-fused systems.
Quinazolinone Frameworks
Following a comprehensive review of scientific literature, no specific examples were identified detailing the direct application of this compound in the construction of Quinazolinone frameworks. Synthetic routes to quinazolinones typically involve precursors such as anthranilic acids, isatoic anhydrides, or 2-aminobenzonitriles, which undergo cyclization with various carbon sources. While acyl chlorides are used in some related syntheses, the specific use of this compound for this purpose is not documented in the available research.
Pyrimidine (B1678525) and Thienopyrimidine Architectures
While the synthesis of pyrimidine and thienopyrimidine architectures often involves the use of acyl chlorides for cyclization or functionalization, a detailed review of available scientific data found no specific mention of this compound being employed in the creation of these frameworks. Research in this area typically highlights other starting materials and synthetic strategies.
Intermediate in the Rational Design and Synthesis of Biologically Relevant Molecules
The application of this compound extends significantly into medicinal chemistry, where it serves as a crucial intermediate in the synthesis of targeted therapeutic agents. Its ability to form stable amide linkages is paramount in this context.
Precursor to Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
This compound has been identified as a key precursor in the development of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in the pathogenesis of Parkinson's disease. researchgate.net Its role is central to the assembly of complex picolinamide-derived inhibitors designed for central nervous system activity. researchgate.net
In the synthesis of advanced LRRK2 inhibitors, this compound is used in an amide coupling reaction with a substituted aminopyridine. This step is crucial for creating an intermediate that forms the core of the final inhibitor. researchgate.net The reaction, mediated by HATU, efficiently links the bromopicolinoyl headgroup with the rest of the molecule. researchgate.net The bromine atom on the picolinoyl ring is then utilized in a subsequent palladium-catalyzed Suzuki coupling reaction to introduce further molecular diversity, demonstrating the strategic importance of this specific starting material. researchgate.net
Table 1: Synthesis of LRRK2 Inhibitor Intermediate
| Reactant 1 | Reactant 2 | Coupling Agent | Product | Application | Reference |
|---|---|---|---|---|---|
| This compound | 5-chloro-2-(trifluoromethyl)pyridin-3-amine | HATU | N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)-3-bromopicolinamide | Intermediate for LRRK2 Inhibitors | researchgate.net |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-chloro-2-(trifluoromethyl)pyridin-3-amine |
| N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)-3-bromopicolinamide |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
Synthesis of Folate Receptor-Selective Anticancer Agents
The development of folate receptor-selective anticancer agents is a significant strategy in targeted cancer therapy, leveraging the overexpression of folate receptors on the surface of many cancer cells. The general approach involves conjugating a high-affinity folic acid ligand to a potent cytotoxic drug, often through a linker. This allows for the selective delivery of the therapeutic payload to tumor cells while minimizing exposure to healthy tissues.
While various coupling agents and synthetic strategies are employed to achieve these conjugates, a specific, detailed role for this compound in the formation of these complex molecules is not prominently described in peer-reviewed chemical literature or patents. The synthesis of these agents typically involves the activation of a carboxylic acid on the folic acid moiety or a linker, followed by amidation with an amine-containing drug or linker. Reagents commonly cited for this purpose include carbodiimides (like DCC or EDC) in conjunction with activators like N-hydroxysuccinimide (NHS).
Table 1: Key Components in the Synthesis of Folate Receptor-Targeted Agents
| Component | Function | Common Examples |
| Targeting Ligand | Binds to folate receptors on cancer cells | Folic acid, Pteroyl glutamic acid |
| Linker | Connects the targeting ligand to the cytotoxic drug | Polyethylene glycol (PEG), peptides, disulfide linkers |
| Cytotoxic Drug | Induces cancer cell death | Doxorubicin, Paclitaxel, Mitomycin C |
| Coupling Agents | Facilitate the formation of amide bonds | DCC, EDC, HATU, HOBt |
Data derived from general knowledge of organic synthesis and a review of literature on folate receptor targeting, which did not specifically mention this compound.
Utility in Developing Nuclear Factor-Kappa B (NF-κB) Inhibitors
The transcription factor Nuclear Factor-Kappa B (NF-κB) is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for drug development. The synthesis of NF-κB inhibitors encompasses a wide range of chemical scaffolds designed to interfere with the NF-κB signaling pathway at various points.
A thorough search of scientific and patent literature did not reveal specific examples or methodologies where this compound is used as a key reagent or intermediate in the synthesis of documented NF-κB inhibitors. The synthetic routes to these inhibitors are highly diverse, reflecting the variety of molecular targets within the NF-κB pathway. These can include the synthesis of compounds that inhibit IκB kinase (IKK), prevent the degradation of IκB proteins, or block the DNA binding of NF-κB.
Role in the Generation of DNA Polymerase Theta (Polθ) Inhibitors
DNA Polymerase Theta (Polθ) is a specialized DNA polymerase involved in DNA repair, particularly in microhomology-mediated end joining (MMEJ). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, tumor cells become reliant on Polθ for survival. This synthetic lethality makes Polθ an attractive target for cancer therapy.
The development of small molecule inhibitors of Polθ is an active area of research. However, detailed synthetic pathways that specifically name this compound as a building block or reagent are not readily found in the current body of scientific literature and patents. The existing literature on Polθ inhibitors describes various heterocyclic scaffolds, but the specific contribution of a 3-bromopicolinoyl moiety is not established.
Synthesis of Compounds Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Domain
Inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase are a cornerstone of treatment for several cancers, including non-small cell lung cancer. The synthesis of these inhibitors, such as gefitinib, erlotinib, and osimertinib, involves multi-step sequences to construct the core heterocyclic systems (e.g., quinazoline) and append the necessary side chains that ensure potent and selective binding to the EGFR kinase domain.
While a vast body of literature exists on the synthesis of EGFR tyrosine kinase inhibitors, specific mention of this compound as a key synthetic precursor or reagent is not found. The construction of these molecules typically involves well-established organic chemistry reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, to build the core structures and attach the required pharmacophoric elements. Acyl chlorides are indeed used in these syntheses, but the specific use of this compound is not documented in the prominent examples from the literature.
Table 2: Common Scaffolds in EGFR Tyrosine Kinase Inhibitors
| Core Scaffold | Examples of Inhibitors |
| Quinazoline | Gefitinib, Erlotinib, Lapatinib |
| Pyrimidine | Osimertinib |
| Pyrrolopyrimidine | Afatinib |
This table is based on a review of the chemical structures of well-known EGFR inhibitors and does not imply the use of this compound in their synthesis.
Computational and Theoretical Studies on 3 Bromopicolinoyl Chloride and Its Derivatives
Molecular Docking Analysis for Ligand-Target Interactions
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a derivative of 3-Bromopicolinoyl chloride, binds to a macromolecular target, typically a protein. This analysis is crucial for structure-based drug design, providing insights into the binding affinity and orientation of the ligand within the active site of the receptor.
Prediction of Binding Energies and Modes in Macromolecular Receptors
Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy in kcal/mol. A more negative score typically indicates a stronger, more favorable interaction between the ligand and the receptor. biorxiv.org For instance, studies on pyridine (B92270) and picolinamide (B142947) derivatives, which share structural similarities with this compound, have been used to identify potent inhibitors for various protein targets, including kinases and enzymes involved in cancer and microbial pathways. nih.govmdpi.comrsc.org
Docking analyses reveal the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org In studies of related pyridine derivatives, interactions with critical amino acid residues in the active site of targets like the epidermal growth factor receptor (EGFR) have been identified as essential for their inhibitory activity. For example, a docking study of trimethoxyphenyl pyridine derivatives identified essential hydrogen bonding with the cysteine residue CYS241 in the colchicine binding site of tubulin. rsc.org These predictions are vital for understanding the structure-activity relationships (SAR) that guide the optimization of lead compounds. nih.gov
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiazolo[3,2-a]pyridine Derivative | α-amylase | -7.43 | Not Specified |
| Cyanopyridone Derivative (5e) | VEGFR-2 | -9.11 | Cys919, Asp1046 |
| Cyanopyridone Derivative (5e) | HER-2 | -8.75 | Thr798, Ser783, Thr862 |
| 2H-thiopyrano[2,3-b]quinoline Derivative | CB1a | -6.1 | PHE A-15, TRP A-12, LYS A-16 |
This table presents representative molecular docking data from studies on various pyridine derivatives, illustrating the types of results obtained from such analyses. The specific values are examples from the literature on related compounds. mdpi.comnih.govnih.gov
Induced-Fit Docking Protocols for Conformational Analysis
While standard docking treats the protein receptor as a rigid structure, biological macromolecules are inherently flexible. Induced-fit docking (IFD) protocols account for this flexibility, allowing for conformational changes in both the ligand and the protein's active site upon binding. nih.gov This more sophisticated approach often yields more accurate predictions of the true binding mode. jocpr.com
The IFD process typically involves an initial docking of the ligand into a rigid receptor, followed by a refinement step where the side chains of nearby amino acid residues are allowed to move and adapt to the ligand's shape and chemical features. jocpr.com This allows for a more realistic simulation of the binding event, capturing the subtle conformational adjustments that optimize the interaction. Studies on various inhibitors have demonstrated the superiority of IFD in predicting binding poses, especially for targets with flexible active sites. nih.govjocpr.com The resulting scores, such as the IFD score, provide a more robust measure of binding affinity that incorporates the energetic costs and benefits of conformational changes. jocpr.com
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), provide a framework for investigating the electronic properties of molecules. These calculations offer a deeper understanding of the intrinsic chemical nature of this compound and its derivatives, complementing the insights gained from molecular docking.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
DFT is a widely used computational method to determine the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can calculate various molecular properties, including the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔEgap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.
For picolinamide and related pyridine derivatives, DFT calculations have been used to create molecular electrostatic potential (MEP) maps. researchgate.net These maps visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for intermolecular interactions. researchgate.net Global reactivity descriptors, such as chemical hardness and softness, derived from HOMO-LUMO energies, further quantify the compound's chemical behavior. researchgate.net
| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyridinyl Phosphonate Derivative | B3LYP/6-311++G(d,p) | -5.789 | -2.184 | 3.605 |
| Picolinamide Derivative | B3LYP/6-31G(d,p) | -7.143 | -1.633 | 5.510 |
| (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester | Not Specified | -6.57 | -1.98 | 4.59 |
This table provides example data from DFT studies on related heterocyclic compounds, showing calculated frontier molecular orbital energies and the resulting energy gap. researchgate.netmdpi.com
Prediction of Spectroscopic Properties
A significant application of DFT is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.govruc.dk By calculating these properties for a proposed structure, researchers can compare the theoretical spectra with experimental data to confirm the molecule's identity and stereochemistry. researchgate.net
For example, DFT calculations using the B3LYP functional have been successfully employed to simulate the IR and Raman spectra of halogenated pyridine compounds, showing excellent agreement with experimental observations. researchgate.net Similarly, theoretical calculations of 1H and 13C NMR chemical shifts for picolinic acid and its derivatives have helped elucidate the effects of different substituent groups on the electronic environment of the pyridine ring. academicjournals.org This synergy between computational prediction and experimental characterization is invaluable for structural analysis. ruc.dk
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD can assess the stability of a protein-ligand complex and characterize its conformational dynamics in a simulated physiological environment. mdpi.comfrontiersin.orgnih.gov
MD simulations are typically performed on the most promising poses obtained from molecular docking. The simulation tracks the trajectory of the complex over a period of nanoseconds, allowing for the analysis of its structural stability. mdpi.com A key metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com
These simulations provide detailed information on the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and can reveal the role of water molecules in mediating the binding. mdpi.comfrontiersin.org For pyridine-based inhibitors, MD simulations have been used to confirm the stability of their binding modes and to provide a more rigorous understanding of their inhibitory mechanisms at an atomic level. mdpi.com
Dynamic Behavior of Ligand-Protein Complexes
The study of the dynamic behavior of ligand-protein complexes is fundamental to understanding the mechanism of action for many biologically active compounds. While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the principles of such studies on related molecules can be extrapolated.
MD simulations are a computational method used to simulate the physical movements of atoms and molecules. In the context of a ligand like a derivative of this compound bound to a protein, MD simulations can reveal:
Binding Stability: How strongly the ligand is bound to the protein over time. This is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket. A stable, low RMSD suggests a persistent binding mode.
Intermolecular Interactions: The specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that maintain the ligand-protein complex. The bromine atom on the picolinoyl scaffold can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to binding affinity and specificity.
Conformational Changes: How the protein and the ligand change their shapes to accommodate each other. This "induced fit" is a key aspect of molecular recognition.
Solvent Effects: The role of water molecules in mediating the interaction between the ligand and the protein.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the ligand/protein at a given time and a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights flexible regions of the protein and the ligand. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and duration of hydrogen bonds between the ligand and protein. | Crucial for understanding the specificity and strength of the binding interaction. |
| Interaction Energy | Calculates the energy of interaction between the ligand and the protein. | Provides a quantitative measure of the binding affinity. |
Conformational Stability and Flexibility Assessments
The conformational landscape of a molecule dictates its shape and, consequently, its ability to interact with biological targets. For derivatives of this compound, understanding their conformational stability and flexibility is essential.
Conformational analysis of this compound derivatives can be performed using various computational techniques, including:
Potential Energy Surface (PES) Scanning: This method involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy. The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers between them.
Quantum Mechanics (QM) Calculations: These calculations provide accurate electronic structure information and can be used to determine the relative energies of different conformations.
Molecular Dynamics (MD) Simulations: As mentioned earlier, MD simulations can also be used to explore the conformational space of a molecule in a dynamic environment, such as in solution.
For a 3-bromopicolinoyl derivative, a key area of conformational flexibility would be the rotation around the bond connecting the carbonyl group to the pyridine ring. The bromine substituent can influence the preferred orientation of the carbonyl chloride group due to steric and electronic effects.
Table 2: Torsional Angle Analysis of a Hypothetical 3-Bromopicolinoyl Derivative
| Torsional Angle (Dihedral) | Description | Predicted Stable Conformations |
| C2-C3-C(O)-Cl | Rotation around the C3-C(O) bond | Planar or near-planar conformations are often favored to maximize conjugation, but steric hindrance from the bromine atom could lead to a twisted conformation being more stable. |
| N1-C2-C3-Br | Orientation of the bromine atom relative to the ring nitrogen | This is generally fixed by the aromatic ring structure, but slight out-of-plane deviations can occur. |
Advanced Analytical Characterization Techniques for 3 Bromopicolinoyl Chloride Derived Compounds
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and elemental composition of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule derived from 3-bromopicolinoyl chloride. beilstein-journals.org
In a typical ¹H NMR spectrum of a 3-bromopicolinamide derivative, the protons on the pyridine (B92270) ring appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns between these protons (e.g., doublet, doublet of doublets) reveal their relative positions on the ring. For instance, the proton at the C6 position often appears at the most downfield shift due to the deshielding effect of the adjacent nitrogen atom.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. mdpi.com The carbonyl carbon of the amide or ester group derived from the picolinoyl chloride typically appears significantly downfield (δ 160-180 ppm). The carbon atoms of the pyridine ring have characteristic shifts, with the carbon bonded to the bromine atom (C3) being influenced by the halogen's electronegativity and shielding effects.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical 3-Bromopicolinamide Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | ~7.5 (dd) | ~140 |
| H-5 | ~7.4 (dd) | ~125 |
| H-6 | ~8.6 (dd) | ~150 |
| C-2 (C=O) | - | ~165 |
| C-3 (C-Br) | - | ~120 |
| C-4 | - | ~140 |
| C-5 | - | ~125 |
| C-6 | - | ~150 |
| N-H (Amide) | ~8.0-9.0 (broad s) | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituent attached to the amide nitrogen.
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a synthesized compound. nih.gov Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the determination of a unique molecular formula from the exact mass. nih.govnih.gov
For a compound derived from this compound, HRMS can unequivocally confirm the presence of bromine, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+ and M+2 peak pattern. The experimentally measured accurate mass is compared against the theoretical mass calculated for the proposed chemical formula. A close match provides strong evidence for the compound's identity. nih.gov This technique is particularly valuable for differentiating between compounds with the same nominal mass but different elemental compositions. nih.gov
Table 2: Example of HRMS Data for a Hypothetical Derivative
| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ |
| N-benzyl-3-bromopicolinamide | C₁₃H₁₂BrN₂O | 291.0131 | 291.0135 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating the desired product from unreacted starting materials, by-products, and other impurities, as well as for assessing the final purity of the compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. researchgate.net For derivatives of this compound, reversed-phase HPLC is commonly employed. chromforum.org In this technique, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid. rsc.orglew.ro
The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a pure compound. The method can be optimized by adjusting the mobile phase composition, flow rate, and gradient to achieve optimal separation of the target compound from any potential impurities. google.com
Table 3: Typical HPLC Parameters for Analysis of this compound Derivatives
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.orgyoutube.com In the synthesis of an amide from this compound and an amine, TLC can be used to track the consumption of the starting materials and the formation of the product. rochester.edu
A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. libretexts.org The plate is then developed in an appropriate solvent system. Typically, the newly formed amide product is less polar than the starting amine and will, therefore, have a higher retention factor (Rf) value, meaning it travels further up the plate. The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., the amine) is no longer visible in the reaction mixture lane. youtube.comrochester.edu A "cospot," where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots. rochester.edu
X-ray Crystallography for Definitive Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule. nih.gov This technique provides an unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry, provided that a suitable single crystal of the compound can be grown. nih.govsemanticscholar.org
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map, from which the complete molecular structure can be resolved. For derivatives of this compound, this method can definitively confirm the connectivity of the atoms, the planarity of the pyridine ring, and the conformation of the molecule in the solid state. While obtaining a structure for the reactive acyl chloride itself is challenging, its derivatives or the parent acid can be readily analyzed. For example, the crystal structure of the related compound, 3-bromopicolinic acid, has been determined, providing valuable insight into the structural parameters of this molecular scaffold. researchgate.net
Table 4: Illustrative Crystallographic Data for 3-Bromopicolinic Acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₄BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 14.3975(12) |
| b (Å) | 7.5773(7) |
| c (Å) | 12.2500(10) |
| Volume (ų) | 1336.4(2) |
Green Chemistry Principles Applied to 3 Bromopicolinoyl Chloride Chemistry
Atom Economy Considerations in Synthetic Pathways
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. The synthesis of 3-Bromopicolinoyl chloride typically proceeds via the reaction of 3-bromopicolinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
A common laboratory and industrial method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride. The balanced chemical equation for the reaction of 3-bromopicolinic acid with thionyl chloride is:
C₆H₄BrNO₂ + SOCl₂ → C₆H₃BrClNO + SO₂ + HCl
To calculate the atom economy for this reaction, the molecular weights of the reactants and the desired product are required.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromopicolinic acid | C₆H₄BrNO₂ | 202.01 |
| Thionyl chloride | SOCl₂ | 118.97 |
| This compound | C₆H₃BrClNO | 220.45 |
| Sulfur dioxide | SO₂ | 64.07 |
| Hydrogen chloride | HCl | 36.46 |
The percent atom economy is calculated as follows:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (220.45 / (202.01 + 118.97)) x 100 ≈ 68.7%
This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts (sulfur dioxide and hydrogen chloride), which are considered waste. youtube.commasterorganicchemistry.comyoutube.com
Alternative reagents, such as oxalyl chloride, can also be used. The reaction with oxalyl chloride is:
C₆H₄BrNO₂ + (COCl)₂ → C₆H₃BrClNO + CO₂ + CO + HCl
In this case, the byproducts are carbon dioxide, carbon monoxide, and hydrogen chloride. While this method may offer milder reaction conditions, the atom economy would also be less than 100%. Improving atom economy would necessitate the development of novel synthetic routes that minimize the formation of such byproducts.
Strategies for Waste Prevention and Minimization in Synthesis
The prevention of waste is a cornerstone of green chemistry. In the synthesis of this compound, waste is generated from byproducts, unreacted starting materials, and solvents.
Byproduct Management: The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. youtube.commasterorganicchemistry.comyoutube.com These gases are acidic and require scrubbing before being released into the atmosphere to prevent environmental pollution. Similarly, the use of oxalyl chloride generates carbon monoxide (CO), a toxic gas. researchgate.net Strategies for waste minimization include:
Byproduct Valorization: Investigating potential uses for the byproducts. For instance, HCl can be captured and used in other chemical processes.
Reagent Selection: Choosing reagents that produce less harmful or more easily manageable byproducts.
Solvent Waste Reduction: The synthesis is often carried out in chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform. commonorganicchemistry.com These solvents are volatile and pose health and environmental risks. Minimizing solvent waste can be achieved by:
Solvent Recovery and Recycling: Implementing distillation and other techniques to recover and reuse solvents.
Solvent-Free Reactions: Exploring the possibility of running the reaction neat (without a solvent), if the physical properties of the reactants allow.
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives (discussed in the next section).
Process Optimization: Careful control of reaction conditions, such as temperature and stoichiometry, can maximize the conversion of reactants to the desired product, thereby reducing the amount of unreacted starting materials that need to be separated and disposed of.
Implementation of Safer Solvents and Reaction Conditions
Safer Solvents: Traditional solvents used in acylation reactions, such as dichloromethane, are coming under increasing regulatory scrutiny due to their toxicity. youtube.comhumanjournals.com Green chemistry encourages the use of safer alternatives. Potential greener solvents for the synthesis of this compound could include:
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that is a safer alternative to tetrahydrofuran (B95107) and dichloromethane.
Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent with a high boiling point and low peroxide formation tendency.
Ionic Liquids and Deep Eutectic Solvents: These can act as both catalysts and solvents, are non-volatile, and can often be recycled. rsc.orgresearchgate.net For instance, a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been shown to be effective in Friedel-Crafts acylation reactions. rsc.org
| Solvent Class | Example(s) | Rationale for Use |
| Halogenated | Dichloromethane, Chloroform | Traditional choice, good solubility |
| Ethers | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | Safer, potentially bio-derived alternatives |
| Ionic Liquids/DES | [CholineCl][ZnCl₂]₃ | Dual catalyst/solvent, recyclable, low volatility |
Milder Reaction Conditions: The conversion of carboxylic acids to acyl chlorides often requires elevated temperatures (reflux). commonorganicchemistry.com Operating at milder (lower) temperatures can reduce energy consumption and minimize the formation of side products. The use of more reactive reagents or catalysts can facilitate reactions at lower temperatures. Continuous flow processing can also offer better temperature control and improved safety compared to batch reactions. nih.gov
Utilization of Catalytic Reagents to Minimize Stoichiometric Waste
The use of stoichiometric reagents, like thionyl chloride, inherently leads to lower atom economy and significant waste generation. A greener approach involves the use of catalytic reagents. While the direct catalytic conversion of carboxylic acids to acyl chlorides is challenging, research is ongoing in this area.
In the context of this compound synthesis, a catalyst is often employed to increase the reaction rate when using reagents like thionyl chloride or oxalyl chloride. wikipedia.org A common catalyst is N,N-dimethylformamide (DMF). youtube.comwikipedia.org The catalyst functions by reacting with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.org
While this is an example of catalysis, the ideal green process would involve a catalyst that enables the direct conversion of 3-bromopicolinic acid to this compound using a chlorine source with high atom economy, for example, by activating the carboxylic acid in a different manner. The development of such catalytic systems would significantly reduce the generation of stoichiometric byproducts.
Reduction of Chemical Derivatives and Protecting Group Use
In the synthesis of this compound from 3-bromopicolinic acid, the starting material has a relatively simple structure with the carboxylic acid being the most reactive site for the chlorinating agent under the typically employed conditions. The pyridine (B92270) ring is generally not reactive towards thionyl chloride under these conditions. Therefore, for this specific conversion, protecting groups are not typically required for the pyridine nitrogen or the bromo substituent.
Strategic Sequencing of Reactions: Introducing sensitive functional groups at a later stage of the synthesis to avoid the need for protection.
Use of Chemoselective Reagents: Employing reagents that will react selectively with the desired functional group, leaving others intact. The picoloyl group itself has been investigated as a protecting group in other contexts, which can be chemoselectively cleaved. nih.govrsc.orgrsc.org
By focusing on a synthetic pathway that directly utilizes 3-bromopicolinic acid, the synthesis of this compound adheres to the principle of minimizing the use of chemical derivatives.
Emerging Research Directions and Future Prospects for 3 Bromopicolinoyl Chloride Chemistry
Development of Novel and More Efficient Synthetic Routes
The traditional synthesis of picolinoyl chlorides often involves the use of harsh chlorinating agents like thionyl chloride or oxalyl chloride. While effective, these reagents raise environmental and safety concerns. Consequently, a key area of emerging research is the development of greener and more efficient synthetic routes to 3-bromopicolinoyl chloride and related compounds.
Catalytic and Flow Chemistry Approaches:
Researchers are actively investigating catalytic methods to replace stoichiometric chlorinating agents. The use of catalysts can reduce waste, lower reaction temperatures, and improve atom economy. Furthermore, the integration of continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of reactive intermediates like acyl chlorides. researchgate.netnih.gov Flow reactors can minimize the accumulation of hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity. nih.govdigitellinc.com The development of a continuous flow process for the production of 3-chloropropionyl chloride, for instance, has demonstrated the potential for safer and more efficient production of acid chlorides. researchgate.netnih.gov
| Synthetic Approach | Key Advantages | Representative Research Areas |
| Catalytic Chlorination | Reduced waste, milder reaction conditions, improved atom economy. | Development of novel catalysts for the direct conversion of picolinic acids to acyl chlorides. |
| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise process control, higher yields. nih.govdigitellinc.com | Miniaturized and automated flow reactors for on-demand synthesis of this compound. researchgate.netnih.gov |
| Biocatalysis | Environmentally benign, high selectivity, mild reaction conditions. | Exploration of enzymes for the selective synthesis of halogenated picolinic acid derivatives. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Investigation of light-mediated pathways for the synthesis of functionalized acyl chlorides. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The presence of both a bromine atom and an acyl chloride group on the pyridine (B92270) ring makes this compound a versatile building block for a wide range of chemical transformations. While its fundamental reactivity is known, there is considerable scope for exploring novel and undiscovered reaction pathways.
Cross-Coupling Reactions:
The bromine atom at the 3-position of the pyridine ring is a prime handle for various palladium-catalyzed cross-coupling reactions. This opens up possibilities for introducing a diverse array of functional groups and building complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction would enable the formation of a carbon-carbon bond by coupling with boronic acids or esters, allowing for the synthesis of biaryl and other substituted pyridine derivatives. libretexts.orgwikipedia.orgyoutube.com
Sonogashira Coupling: The coupling with terminal alkynes would provide access to alkynyl-substituted pyridines, which are valuable intermediates in medicinal chemistry and materials science. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: This powerful reaction would allow for the formation of carbon-nitrogen bonds, leading to the synthesis of a wide range of substituted aminopyridines. nih.govwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org
Click Chemistry:
The introduction of an azide (B81097) or alkyne functionality onto the this compound scaffold, potentially after a cross-coupling reaction, would enable its participation in "click" chemistry reactions. organic-chemistry.orgnih.govwikipedia.orgbroadpharm.com This modular and highly efficient ligation strategy is widely used in drug discovery, bioconjugation, and materials science. nih.govbroadpharm.com
| Reaction Type | Potential Products | Significance |
| Suzuki-Miyaura Coupling | Biarylpyridines, functionalized picolinic acid derivatives. libretexts.orgwikipedia.orgyoutube.com | Access to novel scaffolds for drug discovery and materials. |
| Sonogashira Coupling | Alkynylpyridines. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov | Key intermediates for complex molecule synthesis. |
| Buchwald-Hartwig Amination | Aminopyridine derivatives. nih.govwikipedia.orglibretexts.orgacsgcipr.orgorganic-chemistry.org | Important pharmacophores in medicinal chemistry. |
| Click Chemistry | Triazole-linked conjugates. organic-chemistry.orgnih.govwikipedia.orgbroadpharm.com | Modular synthesis for various applications. nih.gov |
Expansion into New Areas of Chemical Biology and Materials Science
The unique structural features of this compound make it an attractive candidate for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and materials science.
Chemical Biology:
The reactivity of the acyl chloride group allows for its use in bioconjugation, the process of linking molecules to biological targets such as proteins. By reacting with nucleophilic residues on biomolecules, this compound can be used to introduce a "handle" for further functionalization or to directly modify biological activity. The bromine atom can then be used for subsequent modifications, such as the attachment of fluorescent probes or drug molecules through cross-coupling reactions. This dual functionality could be exploited in the development of novel chemical probes for studying biological processes and for targeted drug delivery systems. nih.govnih.govmdpi.commdpi.com
Materials Science:
In materials science, this compound can serve as a versatile linker for the synthesis of functional polymers and metal-organic frameworks (MOFs). The acyl chloride can react with diols or diamines to form polyesters or polyamides, respectively. The bromine atom provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties.
In the context of MOFs, which are crystalline materials with porous structures, derivatives of 3-bromopicolinic acid could act as organic linkers that coordinate to metal ions. nih.govresearchgate.netnih.gov The bromine atom would then be available for post-synthetic modification, enabling the introduction of specific functionalities within the pores of the MOF. This could lead to the development of new materials for applications in gas storage, catalysis, and sensing.
Integration of Sustainable Chemistry Practices throughout the Compound's Lifecycle
A forward-looking perspective on the chemistry of this compound necessitates the integration of sustainable practices throughout its entire lifecycle, from synthesis to end-of-life. This involves considering the principles of green chemistry at every stage.
Lifecycle Assessment:
A comprehensive life cycle assessment (LCA) can be a valuable tool to evaluate the environmental impact of the synthesis and use of this compound. researchgate.netrecodeh2020.eumdpi.comnih.govrsc.org LCA considers factors such as raw material extraction, energy consumption, waste generation, and potential for recycling. researchgate.netrecodeh2020.eu By identifying the major environmental hotspots, researchers can focus their efforts on developing more sustainable alternatives.
Sustainable Feedstocks and Solvents:
Future research will likely focus on sourcing the starting materials for this compound synthesis from renewable feedstocks. researchgate.net Additionally, the replacement of hazardous and volatile organic solvents with greener alternatives, such as bio-based solvents or even water, is a critical aspect of sustainable chemistry.
Waste Minimization and Recycling:
Developing synthetic routes that minimize waste generation is a core principle of green chemistry. This includes designing reactions with high atom economy and exploring catalytic processes that can be recycled. Furthermore, strategies for the recovery and reuse of any byproducts or unreacted starting materials will contribute to a more circular economy for the chemistry of this compound.
By embracing these emerging research directions and integrating sustainable practices, the chemical community can unlock the full potential of this compound as a valuable and versatile building block for a wide range of applications, while minimizing its environmental footprint.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Bromopicolinoyl chloride, and what factors influence reaction efficiency?
- Methodological Answer : this compound is typically synthesized via bromination of picolinoyl chloride derivatives using brominating agents like PBr₃ or HBr under anhydrous conditions. Key factors include temperature control (e.g., maintaining 0–5°C to avoid side reactions) and stoichiometric ratios of bromine sources. Solvent choice (e.g., dichloromethane or THF) also impacts reaction kinetics. Post-synthesis purification via fractional distillation or column chromatography is critical for isolating high-purity product .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., bromine-induced deshielding of adjacent protons).
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at ~220.4 g/mol).
- FT-IR : Detects carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.
- Elemental Analysis : Validates purity (>98% for research-grade material). Cross-referencing multiple methods reduces mischaracterization risks .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313, H333) .
- Ventilation : Use fume hoods to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Storage : Keep in airtight, amber glass containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the bromine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The bromine atom at the 3-position creates steric and electronic effects. Kinetic studies show reduced reactivity toward bulky nucleophiles (e.g., tert-butanol) compared to non-brominated analogs. Computational modeling (DFT) can predict activation barriers, while in situ FT-IR monitors reaction progress. Adjusting solvent polarity (e.g., DMF vs. toluene) mitigates steric limitations .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies arise from hydrolysis sensitivity. Controlled experiments show:
- Acidic Conditions (pH <3) : Stable for >24 hours.
- Neutral/alkaline (pH ≥7) : Rapid degradation (t½ <1 hour).
Validate stability via HPLC with UV detection (λ=254 nm) and compare buffered vs. unbuffered systems. Pre-purify solvents to remove trace water .
Q. How can side reactions during amidation of this compound be minimized?
- Methodological Answer : Common side reactions include hydrolysis and elimination. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
